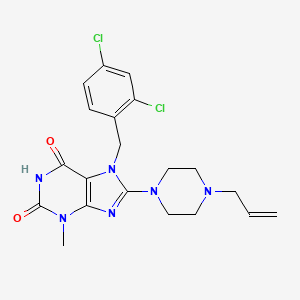

8-(4-allylpiperazin-1-yl)-7-(2,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Beschreibung

This compound is a purine-2,6-dione derivative featuring a 4-allylpiperazine moiety at the 8-position and a 2,4-dichlorobenzyl group at the 7-position. Such structural features are common in bioactive purine derivatives, which are often explored for anticancer, antiviral, or neurological applications .

Eigenschaften

IUPAC Name |

7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22Cl2N6O2/c1-3-6-26-7-9-27(10-8-26)19-23-17-16(18(29)24-20(30)25(17)2)28(19)12-13-4-5-14(21)11-15(13)22/h3-5,11H,1,6-10,12H2,2H3,(H,24,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEYJMJRPCLYTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC=C)CC4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl2N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401109805 | |

| Record name | 7-[(2,4-Dichlorophenyl)methyl]-3,7-dihydro-3-methyl-8-[4-(2-propen-1-yl)-1-piperazinyl]-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401109805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878431-91-5 | |

| Record name | 7-[(2,4-Dichlorophenyl)methyl]-3,7-dihydro-3-methyl-8-[4-(2-propen-1-yl)-1-piperazinyl]-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878431-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-[(2,4-Dichlorophenyl)methyl]-3,7-dihydro-3-methyl-8-[4-(2-propen-1-yl)-1-piperazinyl]-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401109805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-allylpiperazin-1-yl)-7-(2,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or xanthine derivatives.

Introduction of Substituents: The allylpiperazine and dichlorobenzyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.

Final Assembly: The final compound is assembled through a series of coupling reactions, often under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions could target the dichlorobenzyl group, potentially leading to the formation of benzyl alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the purine core or the piperazine ring, leading to a variety of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed to facilitate nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group could yield epoxides, while reduction of the dichlorobenzyl group could produce benzyl alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, purine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound could be investigated for its interactions with specific biological targets.

Medicine

In medicine, purine derivatives have been explored for their potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities. This compound could be evaluated for similar applications.

Industry

In industry, such compounds may be used in the development of new materials, pharmaceuticals, or agrochemicals. Their diverse reactivity makes them valuable intermediates in various industrial processes.

Wirkmechanismus

The mechanism of action of 8-(4-allylpiperazin-1-yl)-7-(2,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors, modulating their activity. This could involve binding to the active site of an enzyme or acting as an agonist/antagonist at a receptor.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s key structural differentiators are the 4-allylpiperazine and 2,4-dichlorobenzyl groups. Below is a comparative analysis with analogous purine-dione derivatives:

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (logP): The 2,4-dichlorobenzyl group in the target compound likely increases logP compared to analogs with single Cl or methyl groups (e.g., compound 13: logP ~2.5 vs. target compound: estimated logP ~3.8) .

- Molecular Weight: The dichlorobenzyl substitution raises molecular weight (~490 g/mol) compared to simpler analogs (e.g., compound 13: 316 g/mol) .

- Synthetic Accessibility: Allyl and propargyl groups (as in compound 13) are introduced via nucleophilic substitution, but allyl may offer milder reaction conditions compared to propargyl tosylate .

Research Findings and Limitations

- Structural Insights: X-ray crystallography (using SHELX software ) of related purine-diones reveals planar purine cores with substituents adopting equatorial positions on piperazine, optimizing receptor binding .

- Gaps in Data: Direct pharmacological data for the target compound are absent in the evidence; inferences rely on structural analogs.

- Synthetic Challenges: Introducing the 2,4-dichlorobenzyl group requires precise regioselective alkylation, which may lower yields compared to simpler benzyl analogs .

Biologische Aktivität

8-(4-allylpiperazin-1-yl)-7-(2,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivative class. Purine derivatives are known for their diverse biological activities and therapeutic potential, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, biological assays, and potential therapeutic applications.

- Molecular Formula : C₁₉H₂₂Cl₂N₆O₂

- Molecular Weight : 437.32 g/mol

- CAS Number : 359908-14-8

The compound features a complex structure with a purine core substituted with various functional groups, which may contribute to its biological activity.

Synthesis Methods

The synthesis of 8-(4-allylpiperazin-1-yl)-7-(2,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves several key steps:

- Formation of the Purine Core : The purine core is synthesized through condensation reactions involving formamide and other precursors.

- Substitution Reactions : The introduction of the 2,4-dichlorobenzyl group and the piperazine ring involves nucleophilic substitution reactions.

- Final Assembly : The final step includes coupling the substituted purine core with the piperazine derivative under controlled conditions.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways leading to various therapeutic effects.

Pharmacological Studies

Research has indicated that this compound exhibits significant biological activity in various assays:

- Antitumor Activity : Studies have shown that purine derivatives can inhibit tumor cell proliferation. Specific assays demonstrated that 8-(4-allylpiperazin-1-yl)-7-(2,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has cytotoxic effects against several cancer cell lines.

- Antimicrobial Activity : The compound has been tested for its antimicrobial properties against various bacterial strains. Results indicate promising activity comparable to standard antibiotics.

- Analgesic Properties : In animal models, this compound has shown potential analgesic effects, outperforming some conventional pain relievers in specific tests.

Table 1: Summary of Biological Activities

| Activity Type | Assay Method | Result |

|---|---|---|

| Antitumor | MTT Assay | IC50 values indicating significant inhibition |

| Antimicrobial | Disk Diffusion Test | Zones of inhibition similar to antibiotics |

| Analgesic | Writhing Test in Mice | Better pain inhibition than diclofenac |

Case Study Example

In a study examining the antitumor properties of various purine derivatives, 8-(4-allylpiperazin-1-yl)-7-(2,4-dichlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione was found to inhibit the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. This suggests a potent antitumor effect that warrants further investigation into its mechanisms and potential clinical applications.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.